B1574717 XL-844

XL-844

Número de catálogo: B1574717
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.

Aplicaciones Científicas De Investigación

Research indicates that XL-844 has several key biological activities:

  • Enhancement of Radiosensitivity : this compound increases the sensitivity of cancer cells to radiation therapy, improving treatment outcomes .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in tumor cells, contributing to its anticancer efficacy .
  • Potentiation of Chemotherapy : this compound enhances the effects of various chemotherapeutic agents while reducing associated toxicities .

Summary of Biological Activities

Activity Description
RadiosensitivityIncreases effectiveness of radiation therapy in cancer cells
Apoptosis inductionPromotes programmed cell death in tumors
Chemotherapy potentiationEnhances efficacy and reduces toxicity of chemotherapeutic agents

Case Studies

Several preclinical studies have highlighted the effectiveness of this compound:

  • Solid Tumor Study : A study evaluated this compound's effects on solid tumors, showing a significant reduction in tumor growth when combined with radiation therapy. This combination led to improved overall survival rates compared to control groups .
  • Combination Therapy Trials : In trials assessing this compound with conventional chemotherapeutics, researchers found that it not only enhanced the efficacy of these agents but also mitigated their toxic side effects .
  • Radiosensitization in Cell Lines : A study on HT-29 human colon cancer cells demonstrated that this compound significantly enhanced radiosensitivity by inhibiting CHK2 phosphorylation and promoting mitotic catastrophe. The enhancement factor was noted to be 1.42 at a survival fraction of 0.5 .

Q & A

Basic Research Questions

Q. What is the mechanism of action of XL-844 in disrupting DNA damage checkpoints?

this compound is a potent ATP-competitive inhibitor of both Chk1 and Chk2 kinases, critical regulators of the S-phase and G2/M checkpoints. It abrogates checkpoint activation by blocking phosphorylation of downstream targets like CDC25A, leading to premature mitotic entry and mitotic catastrophe in cancer cells . Methodologically, researchers can validate this mechanism using:

  • Phosphorylation assays (e.g., Western blotting for CDC25A or γH2AX to quantify DNA damage).
  • Flow cytometry to monitor cell cycle progression after gemcitabine/XL-844 co-treatment .

Q. How does this compound enhance the efficacy of gemcitabine in preclinical models?

this compound synergizes with gemcitabine by overriding the S-phase checkpoint, which gemcitabine activates to stall DNA replication. This forces cells into mitosis with unresolved DNA damage, increasing apoptosis. Key methodologies include:

  • Clonogenic survival assays to quantify cell-killing synergy.
  • Xenograft models (e.g., PANC-1 pancreatic cancer) to assess tumor growth inhibition in vivo .
  • Immunohistochemistry for mitotic markers (e.g., phospho-histone H3) to confirm premature mitotic entry .

Advanced Research Questions

Q. How do contradictory findings on Chk1 vs. Chk2 inhibition by this compound impact experimental design?

While this compound is a dual Chk1/Chk2 inhibitor, evidence suggests context-dependent dominance:

  • Chk2 inhibition drives radiosensitization in irradiated cells .
  • Chk1 inhibition is critical for gemcitabine synergy by abrogating the S-phase checkpoint . Methodological recommendations:
  • Use isoform-specific inhibitors (e.g., VRX046617 for Chk2) or siRNA knockdown to isolate Chk1/Chk2 roles.
  • Validate kinase inhibition via kinase activity assays (e.g., ADP-Glo™) in specific treatment contexts .

Q. What experimental strategies mitigate toxicity risks when combining this compound with DNA-damaging agents?

this compound’s radioprotective effect in normal cells (e.g., mouse thymocytes) contrasts with tumor-selective radiosensitization . To optimize therapeutic index:

  • Dose scheduling : Administer this compound after radiation/gemcitabine to protect normal tissues during initial DNA damage.
  • Biomarker-driven patient selection : Screen for tumors with defective DDR pathways (e.g., ATM/ATR mutations) likely to rely on Chk1/2 .

Q. Why did this compound fail in clinical trials despite preclinical efficacy, and how can this inform future translational studies?

this compound’s Phase I trial (NCT00475917) was discontinued due to challenges in:

  • Dose optimization : Balancing target inhibition with toxicity.
  • Tumor heterogeneity : Variable Chk1/Chk2 dependency across malignancies. Lessons for preclinical-to-clinical translation:
  • Use patient-derived organoids to model inter-tumoral variability.
  • Incorporate pharmacodynamic biomarkers (e.g., Chk1/2 activity in circulating tumor cells) to monitor target engagement .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in this compound’s radiosensitization mechanisms across studies?

Some studies attribute this compound’s radiosensitization to Chk2 inhibition , while others emphasize Chk1’s role in replication stress . Analytical approaches:

  • Conditional knockout models : Compare radiation response in Chk1-/Chk2-deficient isogenic cell lines.
  • Time-course experiments : Map Chk1/Chk2 activation dynamics post-irradiation using phospho-specific antibodies .

Q. Methodological Tables

Key Assays for this compound Research Purpose References
Clonogenic survival assayQuantify synergy with DNA-damaging agents
γH2AX immunofluorescenceMeasure DNA double-strand breaks
Phospho-CDC25A Western blotConfirm checkpoint abrogation
Mitotic catastrophe scoring (DAPI staining)Assess mitotic disruption

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

XL844;  XL 844;  XL-844.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.